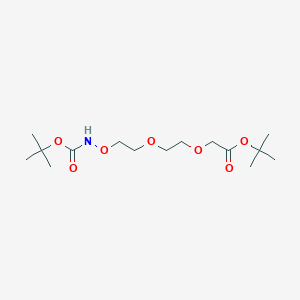

t-Boc-Aminooxy-PEG2-CH2CO2tBu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

t-Boc-Aminooxy-PEG2-CH2CO2tBu is a chemical compound used primarily in bioconjugation and chemical biology. It is a heterobifunctional molecule, meaning it has two different functional groups that can react with different types of molecules. This compound is valuable in bioconjugation applications, allowing for selective and controlled modification of biomolecules such as proteins, peptides, and other bioactive compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-Aminooxy-PEG2-CH2CO2tBu typically involves the protection of aminooxy groups with a tert-butoxycarbonyl (t-Boc) group. The process generally includes the following steps:

Protection of Aminooxy Group: The aminooxy group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

PEGylation: The protected aminooxy group is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.

Carboxylation: The PEGylated intermediate is further reacted with a carboxylating agent to introduce the carboxyl group.

Final Protection: The final step involves the protection of the carboxyl group with tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.

Purification: The compound is purified using techniques such as column chromatography or recrystallization.

Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

t-Boc-Aminooxy-PEG2-CH2CO2tBu undergoes various types of chemical reactions, including:

Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to expose the aminooxy group.

Amide Bond Formation: The carboxyl group can react with primary amines in the presence of activators such as EDC or HATU to form stable amide bonds.

Click Chemistry: The aminooxy group can participate in click chemistry reactions with aldehydes or ketones to form oxime linkages.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotection of the t-Boc group.

Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used as activators.

Click Chemistry: Sodium acetate and hydroxylamine are used for oxime formation.

Major Products Formed

Deprotected Aminooxy Compound: Removal of the t-Boc group yields the free aminooxy compound.

Amide Products: Reaction with primary amines forms stable amide bonds.

Oxime Products: Click chemistry with aldehydes or ketones forms oxime linkages.

Applications De Recherche Scientifique

t-Boc-Aminooxy-PEG2-CH2CO2tBu has a wide range of applications in scientific research, including:

Bioconjugation: Used to modify biomolecules such as proteins and peptides for various applications in biochemistry and molecular biology.

Drug Delivery: Employed in the design of targeted drug delivery systems, enabling the attachment of therapeutic agents to specific biomolecules.

Prodrug Synthesis: Utilized in the synthesis of prodrugs, which are inactive compounds that can be converted into active drugs within the body.

Chemical Biology: Serves as a tool for studying biological processes by enabling the selective modification of biomolecules.

Mécanisme D'action

The mechanism of action of t-Boc-Aminooxy-PEG2-CH2CO2tBu involves its functional groups:

Aminooxy Group: Reacts with aldehydes and ketones to form stable oxime linkages, facilitating bioconjugation and modification of biomolecules.

Carboxyl Group: Forms amide bonds with primary amines, enabling the attachment of various molecules to the compound.

PEG Spacer: Increases solubility and reduces immunogenicity, making the compound suitable for biological applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

t-Boc-N-amido-PEG2-CH2CO2H: A similar compound with a t-Boc protected amine and a carboxyl group, used for bioconjugation and synthesis of small molecules.

t-Boc-Aminooxy-PEG8-azide: Contains a t-Boc-aminooxy group and an azide group, used in click chemistry for bioconjugation.

Uniqueness

t-Boc-Aminooxy-PEG2-CH2CO2tBu is unique due to its combination of functional groups and PEG spacer, which provide:

Versatility: The compound can participate in multiple types of reactions, including deprotection, amide bond formation, and click chemistry.

Solubility: The PEG spacer enhances solubility in aqueous media, making it suitable for biological applications.

Activité Biologique

t-Boc-Aminooxy-PEG2-CH2CO2tBu is a specialized polyethylene glycol (PEG) derivative featuring a t-Boc protected aminooxy group and a t-butyl carboxylic acid moiety. This compound is primarily utilized in bioconjugation applications due to its unique chemical properties, which facilitate the formation of stable oxime linkages with aldehydes and ketones. The biological activity of this compound is significant in various fields, including drug delivery systems, antibody-drug conjugates (ADCs), and other therapeutic applications.

- Molecular Formula : C19H37NO9

- Molecular Weight : 423.5 g/mol

- CAS Number : 2062663-63-0

- Purity : ≥95%

- Storage Conditions : -20 °C

The compound's hydrophilic nature, attributed to the PEG linker, enhances its solubility in aqueous environments, making it suitable for biological applications.

The biological activity of this compound is primarily derived from its ability to form oxime bonds. Upon deprotection under mild acidic conditions, the aminooxy group can react with carbonyl-containing compounds (aldehydes or ketones) to create stable oxime linkages. This reaction is crucial for:

- Bioconjugation : Linking biomolecules such as proteins and peptides without significantly altering their biological functions.

- Drug Delivery : Facilitating targeted delivery of therapeutic agents by conjugating them to antibodies or other targeting moieties.

Applications in Research and Medicine

-

Antibody-Drug Conjugates (ADCs) :

- ADCs leverage the specificity of antibodies to deliver cytotoxic drugs directly to cancer cells. The use of this compound allows for precise linker lengths that optimize drug release profiles and enhance therapeutic efficacy.

-

Bioconjugation Techniques :

- The compound serves as a versatile linker in various bioconjugation strategies, including the formation of stable conjugates with proteins and small molecules, which are essential for developing diagnostic tools and therapeutics.

-

Cell Imaging and Tracking :

- The incorporation of fluorescent tags via this linker can facilitate real-time imaging of cellular processes, aiding in the study of cellular dynamics and drug interactions.

Case Study 1: Development of ADCs

In a study published in Molecular Cancer Therapeutics, researchers utilized this compound to synthesize an ADC targeting HER2-positive breast cancer cells. The study demonstrated that the linker facilitated effective drug delivery while maintaining the stability and functionality of the antibody. The resulting ADC exhibited enhanced cytotoxicity compared to unconjugated drugs, highlighting the potential of this compound in targeted therapy.

Case Study 2: Bioconjugation for Diagnostic Applications

A recent investigation explored the use of this compound in creating bioconjugates for diagnostic imaging. By linking a fluorescent probe to an antibody specific for a tumor marker, researchers achieved significant improvements in imaging sensitivity and specificity, demonstrating the compound's utility in enhancing diagnostic capabilities.

Data Table: Comparison of Linkers Used in Bioconjugation

| Linker Name | Type | Stability | Application Area |

|---|---|---|---|

| This compound | Aminooxy PEG | High | ADCs, Bioconjugation |

| Alkyne PEG | Alkyne | Moderate | Click Chemistry |

| NHS Ester | NHS Ester | Moderate | Protein Conjugation |

| Maleimide PEG | Maleimide | High | Protein Labeling |

Propriétés

IUPAC Name |

tert-butyl 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO7/c1-14(2,3)22-12(17)11-20-8-7-19-9-10-21-16-13(18)23-15(4,5)6/h7-11H2,1-6H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHVCDXVCGIAME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCONC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.